2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide
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Overview
Description
2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide is a complex organic compound with a molecular formula of C18H19BrN2O. This compound is characterized by the presence of a benzimidazolium ion and a naphthyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide typically involves the reaction of 2,3-dimethylbenzimidazole with 1-bromo-2-naphthalenone under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles such as amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted benzimidazolium compounds.
Scientific Research Applications
2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide involves its interaction with specific molecular targets. The benzimidazolium ion can interact with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The naphthyl group can enhance the compound’s ability to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)propanoate
- 3-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide
Uniqueness
Compared to similar compounds, 2-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide stands out due to its unique combination of a benzimidazolium ion and a naphthyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N2O.BrH/c1-15-22(2)19-9-5-6-10-20(19)23(15)14-21(24)18-12-11-16-7-3-4-8-17(16)13-18;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJQEAUUYDJPM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC4=CC=CC=C4C=C3)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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